molecular formula C83H117N23O18S2 B605503 Compstatin 40 CAS No. 1427001-89-5

Compstatin 40

Cat. No.: B605503
CAS No.: 1427001-89-5
M. Wt: 1789.1 g/mol
InChI Key: MUSGYEMSJUFFHT-UWABRSFTSA-N
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Description

Compstatin Cp40 is a 40-residue cyclic peptide optimized for potent inhibition of the complement system, specifically targeting the central component C3. Discovered through iterative structure-activity relationship (SAR) studies, Cp40 exhibits enhanced binding affinity and stability compared to earlier analogs like Cp01 and Cp20. Its mechanism involves mimicking natural complement regulators by binding to C3 and preventing its cleavage into active fragments (C3a and C3b), thereby blocking downstream inflammatory and lytic pathways . Key structural modifications in Cp40 include:

  • D-Tyr1 substitution: Enhances hydrophobic interactions with C3 .
  • (1Me)Trp5 incorporation: Stabilizes the β-turn conformation critical for binding .
  • Thioether bridge replacement: Replaces the disulfide bond (Cys2–Cys12) to improve reductive stability in pathological environments .

Chemical Reactions Analysis

Cyclization via Disulfide Bond Formation

Cp40 is a cyclic 14-amino acid peptide stabilized by an intramolecular disulfide bond between cysteine residues at positions 3 and 13 (Cys³ and Cys¹³). This cyclization occurs during solid-phase peptide synthesis (SPPS) through oxidation of the thiol groups under controlled conditions (e.g., iodine or DMSO treatment) . The disulfide bond is critical for maintaining the peptide’s bioactive conformation, enabling high-affinity binding to complement C3/C3b .

Reaction Conditions Impact on Activity
Cys³–Cys¹³ oxidationIodine/DMSO in SPPSStabilizes cyclic structure; essential for target binding

N-Methylation and Backbone Modifications

N-methylation at position 9 (Sar⁹, sarcosine) enhances Cp40’s rigidity and reduces entropic penalty during C3 binding . This modification is introduced during SPPS using N-methylated glycine derivatives. Additionally, methylation of tryptophan at position 5 (1Me-Trp⁵) improves hydrophobic interactions with C3b by shielding structural water molecules near Thr391/Asn390 .

Modification Synthetic Method Functional Role
Sar⁹ incorporationSPPS with Fmoc-Sar-OHReduces backbone flexibility; improves binding kinetics
1Me-Trp⁵ methylationPre-methylated Trp derivative in SPPSEnhances hydrophobic interactions; increases affinity

PEGylation for Pharmacokinetic Optimization

To extend plasma half-life, Cp40 is PEGylated via NHS ester chemistry. PEG (40 kDa) is conjugated to either the N-terminal amine (D-Tyr¹) or a C-terminal lysine residue added during synthesis . PEGylation reduces renal clearance and improves solubility (>270 mg/mL in PBS) .

PEGylation Site Reaction Conditions Pharmacokinetic Outcome
N-terminal (D-Tyr¹)NHS-PEG in acetonitrile/water, pH 8–92-fold higher C<sub>max</sub>; 59-hour half-life
C-terminal lysineNHS-PEG after Lys addition in SPPSSlower clearance (CL/F: 2648 mL/h/kg)

Amino Acid Substitutions and SAR Studies

Structure-activity relationship (SAR) studies identified key residues for binding:

  • D-Tyr¹ : Substitution with D-Ala or L-Tyr reduces affinity 3.6-fold due to disrupted hydrophobic interactions .
  • Arg¹² : Despite no direct C3b contact, mutagenesis reduces activity, suggesting intramolecular stabilization .
  • Trp⁸ : Critical for π-stacking with C3b’s hydrophobic pocket .
Substitution Affinity Change Key Interaction
D-Tyr¹ → D-Ala¹3.6-fold ↓Loss of hydrophobic pocket engagement
Arg¹² → Ala¹²>10-fold ↓Disrupted intramolecular H-bond network

Degradation and Stability

Stability Factor Mechanism Half-Life Extension
Cyclic backboneResistance to exopeptidasesBaseline t<sub>1/2</sub>: ~44 hours
PEGylationReduced renal filtrationExtended t<sub>1/2</sub>: ~210 hours

Comparative Analysis of Derivatives

Derivatives like Cp40-KK (lysine-extended) and mPEG(3k)-Cp40 show enhanced solubility and pharmacokinetics:

Derivative C<sub>max</sub> (μM) t<sub>1/2</sub> (h) AUC<sub>0–120h</sub> (μM·h)
Cp405.944.5225
mPEG(3k)-Cp4010.059.2592
Cp40-KK11.1210.0293

Data adapted from pharmacokinetic studies in non-human primates .

Scientific Research Applications

Autoimmune Disorders

Cp40 has shown promise in treating autoimmune conditions by inhibiting complement-mediated damage. In studies involving autoimmune hemolytic anemia (AIHA), Cp40 effectively prevented complement-mediated hemolysis of red blood cells opsonized with patient sera. This suggests that Cp40 could serve as a therapeutic agent in managing AIHA and similar disorders .

Transplantation

In kidney transplantation models, Cp40 has been demonstrated to prolong allograft survival by preventing acute antibody-mediated rejection. It reduces C3 deposition on graft tissues and attenuates immune cell activation. These findings indicate its potential as a therapeutic strategy to enhance transplant outcomes in sensitized patients .

Periodontal Disease

Recent research has explored the application of Cp40 in periodontal disease management. Due to its ability to modulate inflammatory responses, Cp40 may help reduce tissue destruction associated with periodontitis by inhibiting complement activation at the site of inflammation .

Acute Respiratory Distress Syndrome (ARDS)

This compound is currently being investigated for its efficacy in ARDS, particularly in the context of COVID-19. By targeting complement activation, it may mitigate lung injury and improve clinical outcomes in affected patients .

Case Study: Autoimmune Hemolytic Anemia

In a controlled study involving patients with AIHA, Cp40 was administered to evaluate its effects on complement deposition and red blood cell survival. Results indicated significant inhibition of C3b deposition on red blood cells and reduced hemolysis compared to control treatments . This study highlights Cp40's potential as a targeted therapy for managing autoimmune hemolytic conditions.

Case Study: Kidney Transplantation

A non-human primate model demonstrated that repeated dosing of Cp40 could achieve sustained C3 inhibition, leading to improved graft survival rates in sensitized recipients. The study reported reduced immune cell activation and prolonged allograft function, suggesting that Cp40 could be an effective adjunct therapy in transplantation protocols .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Autoimmune DisordersInhibits complement-mediated damageEffective in preventing hemolysis in AIHA models
TransplantationPrevents acute antibody-mediated rejectionProlongs allograft survival in sensitized models
Periodontal DiseaseModulates inflammatory responsesPotential to reduce tissue destruction
Acute Respiratory Distress SyndromeMitigates lung injury through complement inhibitionUnder investigation for COVID-19-related ARDS

Mechanism of Action

AMY-101 exerts its effects by inhibiting the central complement component C3. This inhibition prevents the activation of the complement cascade, which is a key part of the immune response. By blocking C3, AMY-101 reduces inflammation and prevents tissue damage caused by excessive complement activation . The molecular targets of AMY-101 include the C3 protein and its activation products, such as C3a and C3b .

Comparison with Similar Compounds

Comparative Analysis with Key Compstatin Analogues

Structural and Functional Comparisons

Table 1: Key Structural Modifications and Inhibitory Activity

Analog Key Modifications IC50 (nM)* Binding Affinity (KD, nM) Reductive Stability Species Specificity
Cp01 Original disulfide bridge 2240 1200 Low Broad (human, NHP, murine)
Cp20 Acetylation, Val4→Trp 360 300 Moderate Human, NHP
Cp40 D-Tyr1, (1Me)Trp5, thioether bridge 5.2 0.5 High Human, NHP
Peptide 5 Thioether bridge (Cys→Cth) 11.4 1.2 High Human, NHP

*IC50 values from complement activation inhibition assays .

Key Findings:

Binding Affinity and Potency :

  • Cp40’s KD (0.5 nM) is 2400-fold lower than Cp01 (1200 nM), attributed to D-Tyr1 and (1Me)Trp5, which stabilize a pre-bound conformation and strengthen hydrogen bonding with C3 .
  • Cp20’s Val4→Trp substitution improves hydrophobic packing, but Cp40’s additional modifications further enhance potency by 70-fold over Cp20 .

Species Specificity :

  • Cp40’s human/NHP specificity arises from optimized residues (e.g., D-Tyr1) that clash with murine C3b’s binding site, unlike Cp01, which retains partial murine activity .

Reductive Stability :

  • The thioether bridge in Cp40 prevents disulfide reduction by plasma thioredoxin, critical in sepsis models. In contrast, Cp01 and Cp20 lose activity under reductive conditions .

Mechanistic Insights from Computational Studies

Molecular dynamics simulations reveal:

  • Pre-bound Conformation : Cp40 naturally adopts a receptor-ready conformation in solution, reducing entropic cost during binding. Earlier analogs (e.g., Cp01) require conformational rearrangement .
  • Hydrogen Bond Network : Cp40 forms 6–8 stable hydrogen bonds with C3, compared to 3–4 in Cp20, explaining its higher affinity .

Functional Efficacy in Disease Models

  • Phagocytosis Inhibition: Cp40 reduces monocyte phagocytosis of S.
  • Therapeutic Scope : Cp40’s stability and potency make it viable in pathologies with reductive stress (e.g., sepsis), whereas Cp01 and Cp20 are less effective .

Biological Activity

Compstatin 40 (Cp40) is a second-generation analog of the original compstatin peptide, designed to inhibit complement activation by targeting the central component C3. This cyclic peptide, consisting of 14 amino acids, has shown significant promise in various therapeutic applications, particularly in conditions characterized by complement dysregulation, such as C3 glomerulopathy (C3G) and autoimmune hemolytic anemia (AIHA). This article reviews the biological activity of Cp40, detailing its mechanisms of action, efficacy in clinical studies, and potential applications.

Cp40 operates by binding selectively to C3 and C3b, thereby preventing their conversion into active components that mediate complement activation. The binding affinity of Cp40 for human C3 is approximately 6,000 times greater than that of its predecessor compstatin, which enhances its inhibitory potency and extends its in vivo half-life to about 12 hours after a single intravenous injection .

The structural studies indicate that Cp40 binds to the MG4/MG5 region of C3, inhibiting the formation of C3 convertases and preventing the downstream effects of complement activation such as opsonization and membrane attack complex (MAC) formation . This mechanism is crucial in diseases where uncontrolled complement activation leads to tissue damage.

C3 Glomerulopathy

C3G encompasses a spectrum of rare renal diseases caused by dysregulation of the alternative complement pathway. In vitro studies demonstrated that Cp40 effectively inhibits complement-mediated lysis of sheep erythrocytes in sera from C3G patients. It also prevents dysregulation caused by patient-derived autoantibodies targeting C3 and C5 convertases .

Table 1: In Vitro Efficacy of Cp40 in C3G Models

StudyAssay TypeOutcome
Qu et al. (2015)Hemolytic assayPrevented lysis in patient sera
Maekawa et al. (2014)Complement activation assayInhibited dysregulation induced by autoantibodies
Risitano et al. (2014)Cell lysis assayReduced complement-mediated cell damage

Autoimmune Hemolytic Anemia

In AIHA models, Cp40 has been shown to prevent C3b deposition on red blood cells opsonized with sera from patients with positive direct antiglobulin tests (DAT). This suggests its potential to block both extra- and intravascular hemolysis .

Table 2: Effects of Cp40 in AIHA Studies

StudyAssay TypeOutcome
Recent Study (2020)RBC opsonization assayPrevented MAC formation
Comparative StudyIn vivo modelReduced hemolysis rates

Structural Insights and Development

Recent structure-activity relationship (SAR) studies have elucidated key determinants for Cp40's binding affinity and selectivity. The incorporation of specific amino acid modifications has further enhanced its solubility and binding characteristics . For instance, PEGylation strategies have been employed to improve plasma residence time while maintaining inhibitory activity against complement pathways.

Case Studies and Clinical Applications

Cp40 has undergone evaluation in several clinical contexts:

  • Kidney Transplantation : In non-human primate models, Cp40 demonstrated a capacity to prevent acute antibody-mediated rejection by reducing C3 deposition on grafts and attenuating immune cell activation .
  • Chronic Dosing Regimens : Studies have shown that repeated subcutaneous dosing can achieve sustained pharmacological effects, indicating its feasibility for chronic treatment applications .

Properties

IUPAC Name

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H117N23O18S2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90)/t43-,44-,45-,53+,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-,69-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSGYEMSJUFFHT-UWABRSFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CN(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@@H](CC7=CC=C(C=C7)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H117N23O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1789.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427001-89-5
Record name AMY-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427001895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMY-101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4DFR9BX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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